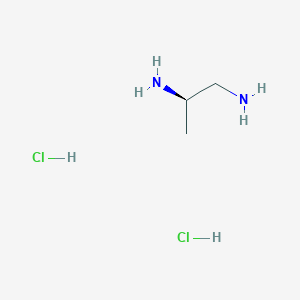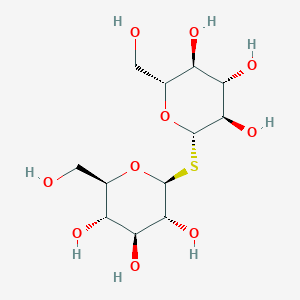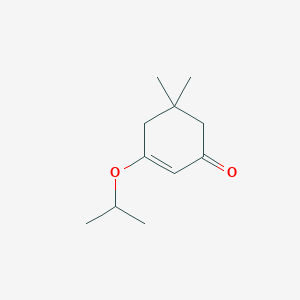
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one, also known as IPDH, is a versatile chemical compound with numerous applications in scientific research. Its unique chemical structure makes it an attractive target for synthesis, and its properties have been studied extensively in various fields of research. In
Mécanisme D'action
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is believed to act as an inhibitor of certain enzymes, specifically those involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
Biochemical and Physiological Effects:
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease levels of cholesterol and triglycerides in the blood, as well as reduce the size of atherosclerotic plaques. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique chemical structure makes it a valuable starting material for the synthesis of other compounds. However, one limitation of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one. One area of interest is its potential as a drug target for the treatment of cardiovascular disease. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one could be used in the development of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one and its effects on various biological systems.
Méthodes De Synthèse
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one can be synthesized through a two-step process involving the reaction of 3-cyclohexene-1-one with isopropyl magnesium bromide, followed by the reaction of the resulting intermediate with diisopropylamine. This method yields a high purity product with a yield of around 70%.
Applications De Recherche Scientifique
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been extensively studied in the field of organic chemistry, where it has been used as a starting material for the synthesis of a variety of compounds. It has also been studied as a potential drug target due to its ability to inhibit the activity of certain enzymes. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
100052-60-6 |
|---|---|
Nom du produit |
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3 |
Clé InChI |
ZYWZJNJHIGBNMC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
SMILES canonique |
CC(C)OC1=CC(=O)CC(C1)(C)C |
Synonymes |
2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
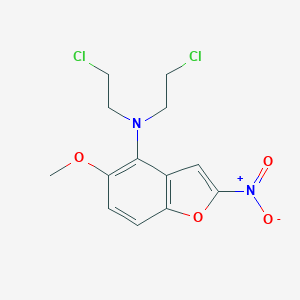


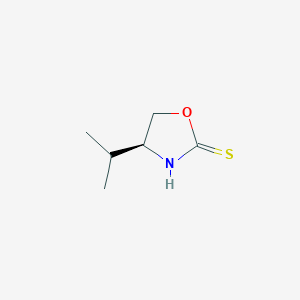

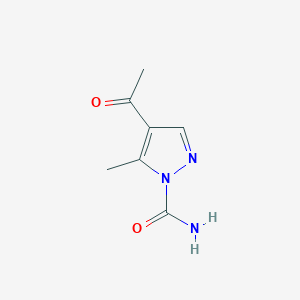
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)



![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
